molecular formula C15H18N2O4S2 B7074092 N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B7074092
M. Wt: 354.4 g/mol
InChI Key: DFWWKAVJMJWICI-UHFFFAOYSA-N
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Description

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a thiophene sulfonamide moiety

Properties

IUPAC Name

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c18-14(10-12-5-8-21-11-12)17-6-3-13(4-7-17)16-23(19,20)15-2-1-9-22-15/h1-2,5,8-9,11,13,16H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWWKAVJMJWICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-3-yl acetic acid, which is then coupled with piperidine under specific conditions to form the intermediate. This intermediate is further reacted with thiophene-2-sulfonyl chloride in the presence of a base to yield the final product. Industrial production methods would likely involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydroxide (NaOH). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings may facilitate binding to specific sites, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds include those with furan, piperidine, and thiophene moieties, such as:

    Furan-2-sulfonamide: Lacks the piperidine ring, which may affect its binding properties.

    Piperidinyl-thiophene derivatives: May have different substituents on the thiophene ring, altering their chemical reactivity and biological activity.

    Thiophene-2-sulfonamide: Similar but without the furan ring, which may impact its overall stability and interaction with biological targets

This article provides a comprehensive overview of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]thiophene-2-sulfonamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development could unlock its full potential in various scientific fields.

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